molecular formula C21H40O4 B1676719 Monoelaidin CAS No. 2716-53-2

Monoelaidin

Cat. No. B1676719
CAS RN: 2716-53-2
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-MDZDMXLPSA-N
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Description

Monoelaidin, also known as 1-Monoelaidin or Glycerol 1-monoelaidate, is a biochemical reagent . It has a molecular formula of C21H40O4 . It is functionally related to an elaidic acid .


Synthesis Analysis

Monoelaidin can form various nanostructures under different conditions of temperature and water content . A study has shown that a direct transition from vesicles to cubosomes is possible when heating a monoelaidin aqueous dispersion in the presence of the polymeric stabilizer F127 .


Molecular Structure Analysis

Monoelaidin has a molecular formula of C21H40O4, an average mass of 356.540 Da, and a monoisotopic mass of 356.292664 Da .


Physical And Chemical Properties Analysis

Monoelaidin has a molecular weight of 356.54 . It forms various polymorphs with water, including three bicontinuous cubic phases (Ia3d, Pn3m, and Im3m), and lamellar phases which exhibit two crystalline (Lc1 and Lc0), two gel (Lβ and Lβ*), and a fluid lamellar (Lα) states .

Scientific Research Applications

Nanostructural Studies at Low Temperatures

Monoelaidin (ME) has been extensively studied for its ability to form polymorphic nanostructures under different conditions of temperature and water content. Research by Kulkarni (2011) in Langmuir explored ME's phase behavior at low temperatures (<30 °C), revealing its capacity to stabilize three bicontinuous cubic phases (Ia3d, Pn3m, and Im3m) and lamellar phases with varying states. These findings are crucial for understanding lyotropic phase behavior and for the development of nanostructural assemblies with potential applications in fields like drug delivery and material science (Kulkarni, 2011).

Vesicles to Cubosomes Transition

Yaghmur et al. (2008) in PLoS ONE demonstrated the temperature-induced structural transitions of monoelaidin aqueous dispersion, showcasing a direct transition from vesicles to cubosomes. This study highlights the significant role of the polymeric stabilizer F127 in facilitating membrane fusion processes, leading to the formation of highly swollen Im3m phase cubosomes. This insight is valuable for the design and development of advanced delivery systems for pharmaceuticals (Yaghmur et al., 2008).

Polymorphism and Phase Behavior

Investigations into the polymorphism and phase behavior of monoelaidin, as well as related compounds like trielaidin, have provided insights into the molecular structure and transitions under various conditions. For instance, Dohi, Kaneko, and Kawaguchi (2002) explored the polymorphism of trielaidin using X-ray diffraction and vibrational spectroscopy, contributing to the understanding of molecular conformations and phase transitions relevant to monoelaidin's behavior in different environments (Dohi et al., 2002).

Impact of Salts on Phase Transitions

The interaction of salts with monoelaidin has been studied to understand its effect on the phase behavior of monoacylglycerol systems. Takahashi, Matsuo, and Hatta (2002) examined the influence of sodium salts on phase transitions in fully hydrated monoelaidin systems, providing insights into the modulation of phase behavior through kosmotropic and chaotropic salts. This research offers a foundation for manipulating monoelaidin's properties in various applications, including food and pharmaceutical formulations (Takahashi et al., 2002).

Future Directions

Research on Monoelaidin is ongoing, with studies exploring its potential applications in various fields. For instance, its ability to form different nanostructures under varying conditions makes it a subject of interest in the development of new drug delivery systems .

properties

IUPAC Name

2,3-dihydroxypropyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052831
Record name trans-Monoelaidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Record name Glycerol monooleate
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Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

238-240 °C AT 3 MM HG
Record name GLYCEROL MONOOLEATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
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Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol)
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9420 @ 20 °C/4 °C, 0.925-0.935
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Monoelaidin

Color/Form

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID

CAS RN

25496-72-4, 2716-53-2
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-Monoelaidin
Source EPA DSSTox
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Record name Oleic acid, monoester with glycerol
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Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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